2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
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Overview
Description
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that features both thiophene and pyrimidine rings in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines under mild heating
Major Products
Substitution: Formation of substituted thieno[3,2-d]pyrimidines.
Oxidation: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-methanol.
Condensation: Formation of imines or hydrazones
Scientific Research Applications
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar core structure but with different functional groups, leading to different chemical properties and applications.
2,4-Dichlorothieno[2,3-d]pyrimidine:
Properties
Molecular Formula |
C7H3ClN2OS |
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Molecular Weight |
198.63 g/mol |
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-2-6-5(10-7)1-4(3-11)12-6/h1-3H |
InChI Key |
WIXQOGZTBCMEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)C=O |
Origin of Product |
United States |
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